P2X3 Receptor Pharmacological Assignment vs. Adenosine Receptor-Targeted Core Scaffold
The compound is explicitly encompassed within the generic formula (I) of patent WO2016091776, which claims 1,3-thiazol-2-yl substituted benzamides as inhibitors of the P2X3 receptor [1]. In contrast, the structurally simpler N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 305851-70-1) lacks the 4-butoxybenzamide group and has been pharmacologically annotated as an adenosine A1, A2A, and A3 receptor inhibitor in the DrugMap/TTD database [2]. The critical structural difference—a 4-butoxybenzamide vs. unsubstituted benzamide at the 2-amino position—is precisely the moiety that the adenosine receptor SAR literature identifies as the determinant of A1 affinity [3]. This creates a binary target-switching potential: the 4-butoxy substitution pattern may redirect the compound away from adenosine receptors and toward P2X3, a hypothesis that requires direct experimental testing but constitutes a differentiated pharmacological starting point.
| Evidence Dimension | Annotated primary pharmacological target |
|---|---|
| Target Compound Data | P2X3 receptor inhibitor (by patent class membership; specific IC50 not publicly disclosed for this exact compound) |
| Comparator Or Baseline | N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 305851-70-1): annotated as Adenosine A1/A2A/A3 receptor inhibitor |
| Quantified Difference | Qualitative target switch: adenosine receptor family → P2X3 purinoceptor family; the 4-butoxybenzamide substituent is the sole structural differentiator |
| Conditions | Patent WO2016091776 claim scope (Bayer AG, 2016) vs. TTD DrugMap pharmacological annotation |
Why This Matters
For laboratories screening P2X3 antagonists for pain or chronic cough indications, this compound offers a mechanistically relevant chemical starting point distinct from adenosine receptor-targeted analogs, reducing the risk of pursuing a scaffold with the wrong target hypothesis.
- [1] Bayer AG. WO2016091776A1: 1,3-Thiazol-2-yl substituted benzamides as P2X3 receptor inhibitors. Published 2016-06-16. View Source
- [2] DrugMap/TTD Database. Drug ID D0B3NZ: N-(5-Benzoyl-4-phenylthiazol-2-yl)benzamide. Targets: Adenosine A1, A2A, A3 receptors (inhibitor). View Source
- [3] Scheiff AB et al. Bioorg Med Chem. 2010;18(6):2195-2203. Acylation of 2-amino group crucial for A1 affinity. View Source
